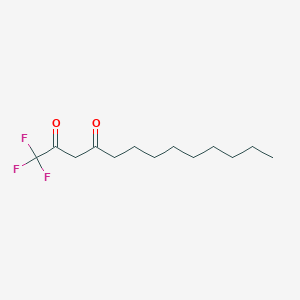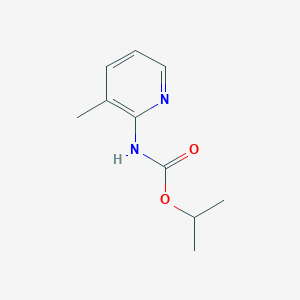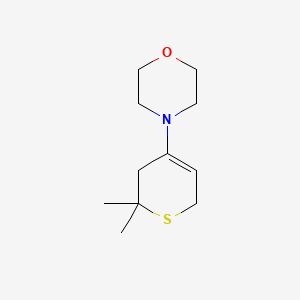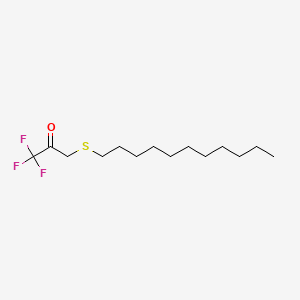![molecular formula C6H12FNOS B14351854 [(tert-Butylsulfanyl)methyl]carbamyl fluoride CAS No. 90293-58-6](/img/no-structure.png)
[(tert-Butylsulfanyl)methyl]carbamyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(tert-Butylsulfanyl)methyl]carbamyl fluoride is an organic compound that features a tert-butylsulfanyl group attached to a methylcarbamyl fluoride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(tert-Butylsulfanyl)methyl]carbamyl fluoride typically involves the reaction of tert-butylthiol with a suitable carbamyl fluoride precursor. The reaction conditions often require the presence of a base to facilitate the nucleophilic substitution reaction. Common bases used include sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) under anhydrous conditions to prevent hydrolysis of the carbamyl fluoride group.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts to enhance reaction rates and selectivity is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
[(tert-Butylsulfanyl)methyl]carbamyl fluoride undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamyl fluoride group can be reduced to form amines.
Substitution: The fluoride group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride, to deprotonate the nucleophile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted carbamyl derivatives.
Applications De Recherche Scientifique
[(tert-Butylsulfanyl)methyl]carbamyl fluoride has several scientific research applications, including:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic applications, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the sulfanyl group.
tert-Butylthiol: Contains the sulfanyl group but lacks the carbamyl fluoride moiety.
tert-Butyllithium: An organolithium compound with different reactivity and applications.
Uniqueness
[(tert-Butylsulfanyl)methyl]carbamyl fluoride is unique due to the presence of both the tert-butylsulfanyl and carbamyl fluoride groups, which confer distinct chemical properties and reactivity
Propriétés
| 90293-58-6 | |
Formule moléculaire |
C6H12FNOS |
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
N-(tert-butylsulfanylmethyl)carbamoyl fluoride |
InChI |
InChI=1S/C6H12FNOS/c1-6(2,3)10-4-8-5(7)9/h4H2,1-3H3,(H,8,9) |
Clé InChI |
CFKMNKLIQIFULC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SCNC(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


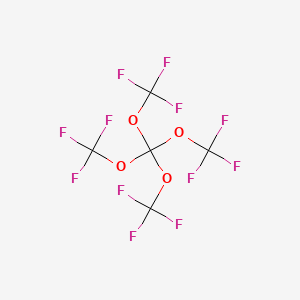


![N-[2-(2-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14351793.png)


